4-(2-phenylethoxy)phenol
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Overview
Description
4-(2-phenylethoxy)phenol is an organic compound with the molecular formula C14H14O2. It is a phenolic compound characterized by a phenol group substituted with a 2-phenylethoxy group at the para position. This compound is used in various scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-phenylethoxy)phenol can be synthesized through several methods. One common synthetic route involves the reaction of phenethyl alcohol with 1,4-benzoquinone . The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-phenylethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the phenolic group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(2-phenylethoxy)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-phenylethoxy)phenol primarily involves its antioxidant properties. It acts by scavenging free radicals and chelating metal ions, thereby preventing oxidative damage to cells and tissues. The compound also influences various cell signaling pathways and gene expression, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxyphenol
- 4-phenoxyphenol
- p-benzyloxyphenol
- 2-(2-phenylethoxy)phenol
Uniqueness
Compared to similar compounds, 4-(2-phenylethoxy)phenol exhibits unique properties due to the presence of the 2-phenylethoxy group, which enhances its antioxidant activity and stability. This makes it particularly valuable in applications requiring robust antioxidant properties .
Properties
CAS No. |
54900-00-4 |
---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.3 |
Purity |
0 |
Origin of Product |
United States |
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